molecular formula C16H21N7O5 B3061171 (S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide CAS No. 59760-05-3

(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide

Cat. No.: B3061171
CAS No.: 59760-05-3
M. Wt: 391.38 g/mol
InChI Key: WFINBZNSRRTHQC-DCAQKATOSA-N
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Description

(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide, commonly known as Taltirelin or TA-0910, is a synthetic analog of thyrotropin-releasing hormone (TRH). TRH is a tripeptide (L-pGlu-L-His-L-ProNH2) that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin . Taltirelin retains the core tripeptide structure of TRH but replaces the pyroglutamyl (pGlu) terminal with a modified hexahydro-2,6-dioxo-4-pyrimidinyl carbonyl group, resulting in enhanced stability and bioavailability .

Properties

IUPAC Name

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O5/c17-13(25)11-2-1-3-23(11)15(27)10(4-8-6-18-7-19-8)20-14(26)9-5-12(24)22-16(28)21-9/h6-7,9-11H,1-5H2,(H2,17,25)(H,18,19)(H,20,26)(H2,21,22,24,28)/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFINBZNSRRTHQC-DCAQKATOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)NC(=O)N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)NC(=O)N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975173
Record name 2,6-Dihydroxy-N-[1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4,5-dihydropyrimidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59760-05-3
Record name L-Prolinamide, N-((hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059760053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxy-N-[1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4,5-dihydropyrimidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide typically involves multiple steps, starting with the preparation of the hexahydro-2,6-dioxo-4-pyrimidinyl group. This group is then coupled with L-histidine and L-proline through peptide bond formation. The reaction conditions often require the use of coupling reagents such as carbodiimides and protecting groups to ensure the selectivity and efficiency of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : (4S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide .
  • Molecular Formula : C₁₇H₂₃N₇O₅.
  • Molecular Weight : 405.4 g/mol.
  • CAS Number : 103300-74-9 .

Pharmacological Significance: Taltirelin demonstrates potent central nervous system (CNS) activity, including neuroprotective and anti-aging effects. It is 10 times more potent than TRH via intravenous administration and 100 times more potent orally .

Comparison with Similar Compounds

Structural and Functional Comparison with TRH and Other TRH Analogs

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula CAS Number Key Structural Features Pharmacological Activity
Taltirelin (TA-0910) C₁₇H₂₃N₇O₅ 103300-74-9 Hexahydro-2,6-dioxo-4-pyrimidinyl carbonyl group 10× IV, 100× oral potency vs. TRH; 8× longer CNS action; anti-senescence, anti-inflammatory .
TRH C₁₆H₂₂N₆O₄ 24305-27-9 L-pGlu-L-His-L-ProNH₂ Short half-life; stimulates TSH release; limited CNS penetration .
Montirelin C₁₈H₂₅N₇O₅S 74372-77-7 Thiomorpholine-3-carboxamide substituent TRH agonist; structural variability in pyrimidinyl group; limited data on comparative potency .

Key Differences :

  • Taltirelin vs. TRH : The substitution of the pGlu group in TRH with a hexahydro-2,6-dioxopyrimidinyl moiety in Taltirelin enhances metabolic stability, oral bioavailability, and CNS penetration. Taltirelin’s duration of action (8× longer) and potency (100× oral activity) make it superior for neurodegenerative and aging-related applications .
  • Taltirelin vs. Montirelin : Montirelin incorporates a thiomorpholine ring, which may alter receptor binding kinetics. However, direct comparative efficacy data are scarce, and Taltirelin remains better characterized in preclinical models .

Mechanistic and Therapeutic Advantages

Table 2: Mechanistic and Therapeutic Profiles

Compound Mechanism of Action Therapeutic Applications Key Research Findings
Taltirelin TRH receptor agonism; upregulates FOXO1/3, SIRT1, Nrf2; enhances autophagy Neurodegeneration, ARDs, inflammation 10 mg/kg/day in old fibroblasts ↑ FOXO1/3, SIRT1, Nrf2; ↓ SASP markers .
TRH Binds TRH receptor; stimulates TSH and prolactin secretion Diagnostic for thyroid function; acute CNS stimulation Short half-life limits therapeutic use; rapid degradation in plasma .
Chalcones NLRP3 inflammasome inhibition; ↓ IL-1β/IL-18 Inflammation, ARDs Hydroxychalcone (50 μM) ↑ survival in nematodes; distinct from TRH analogs .

Critical Insights :

  • Anti-Aging and Anti-Inflammatory Effects: Taltirelin uniquely modulates senescence-associated secretory phenotype (SASP) by suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) and enhancing stress-resistance genes (FOXO, Nrf2). This dual action is absent in TRH and structurally unrelated compounds like Chalcones .
  • Neuroprotection : Taltirelin antagonizes pentobarbital-induced sedation, an effect reversed by scopolamine, suggesting cholinergic pathway involvement. TRH lacks comparable duration or potency in such models .

Biological Activity

(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide, with the CAS number 59760-05-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N7O5. The compound features a complex structure that includes a hexahydro-pyrimidine ring fused with a histidine and proline moiety. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound has potential antitumor effects. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against specific bacterial strains, indicating its potential as an antibiotic agent.
  • Anti-inflammatory Effects : Some studies have suggested that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Pyrimidine Ring Modifications : Alterations to the hexahydro-pyrimidine moiety have been shown to significantly affect the compound's potency against tumor cells.
  • Amino Acid Composition : The specific arrangement and type of amino acids in the structure influence the binding affinity to target proteins involved in cancer progression.
  • Hydrophobic Interactions : The hydrophobic regions of the molecule play a critical role in its interaction with cellular membranes and target proteins.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antitumor Activity

In a study conducted on human breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant antitumor potential .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Data Tables

Activity TypeObserved EffectIC50/Minimum Inhibitory Concentration
AntitumorInhibition of cell proliferation~25 µM
AntimicrobialGrowth inhibition10 µg/mL
Anti-inflammatoryModulation of inflammatory markersNot quantified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide
Reactant of Route 2
Reactant of Route 2
(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide

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